alpha-Boswellic acid acetate
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Overview
Description
Alpha-Boswellic acid acetate is a pentacyclic triterpenoid compound derived from the resin of Boswellia species, such as Boswellia serrata and Boswellia carteri . This compound is known for its various pharmacological properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Boswellic acid acetate can be synthesized through the acetylation of alpha-Boswellic acid. The process involves the reaction of alpha-Boswellic acid with acetic anhydride in the presence of a catalyst, such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions .
Industrial Production Methods
Industrial production of this compound involves the extraction of Boswellic acids from the resin of Boswellia species, followed by purification and acetylation . The extraction process usually employs solvents like ethanol or methanol, and the purification is achieved through techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
Alpha-Boswellic acid acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the acetyl group, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its role in modulating cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and hepatoprotective properties
Industry: Utilized in the formulation of dietary supplements and herbal medicines.
Mechanism of Action
The mechanism of action of alpha-Boswellic acid acetate involves the inhibition of key enzymes and signaling pathways:
Anti-inflammatory: Inhibits the activity of 5-lipoxygenase, reducing the production of leukotrienes.
Anti-cancer: Induces apoptosis in cancer cells by activating caspases and downregulating nuclear factor-kappa B (NF-κB) signaling.
Hepatoprotective: Modulates oxidative stress and enhances the activity of antioxidant enzymes.
Comparison with Similar Compounds
Alpha-Boswellic acid acetate is compared with other similar compounds, such as:
Beta-Boswellic acid: Similar structure but differs in the position of functional groups.
Acetyl-beta-Boswellic acid: Similar acetylation but differs in the triterpene structure.
Keto-Boswellic acids: Differ in the presence of a keto group instead of a hydroxyl group.
This compound is unique due to its specific acetylation, which enhances its bioavailability and pharmacological activity .
Properties
IUPAC Name |
3-acetyloxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O4/c1-20(33)36-25-12-13-29(5)23-10-9-21-22-19-27(2,3)15-16-28(22,4)17-18-30(21,6)31(23,7)14-11-24(29)32(25,8)26(34)35/h9,22-25H,10-19H2,1-8H3,(H,34,35) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWGZKRQDHPFCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C(=O)O)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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